Methoxtrexate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methotrexate is synthesized through a multi-step process involving the reaction of 4-amino-N10-methylpteroylglutamic acid with other chemical reagents . The synthesis typically involves the following steps:

Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds such as 2,4-diamino-N10-methylpteroic acid.

Coupling Reaction: The intermediate compounds are then coupled with glutamic acid derivatives under controlled pH and temperature conditions.

Purification: The final product is purified using techniques such as crystallization and chromatography to obtain high-purity methotrexate.

Industrial Production Methods

Industrial production of methotrexate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:

Bulk Synthesis: Large quantities of intermediate compounds are synthesized in bulk reactors.

Automated Coupling: Automated systems control the coupling reactions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methotrexate undergoes various chemical reactions, including:

Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate, a major metabolite.

Reduction: Reduction reactions can convert methotrexate to its reduced forms, which may have different biological activities.

Substitution: Methotrexate can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in methotrexate reactions include:

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.

Nucleophiles: Various nucleophiles, such as amines and thiols, are used in substitution reactions.

Major Products

The major products formed from methotrexate reactions include:

7-Hydroxymethotrexate: Formed through oxidation.

Methotrexate Polyglutamates: Formed through enzymatic reactions in biological systems.

Aplicaciones Científicas De Investigación

Methotrexate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying folate metabolism and enzyme inhibition.

Biology: Employed in research on cell division, DNA synthesis, and cellular metabolism.

Industry: Utilized in the development of drug delivery systems and nanotechnology applications.

Mecanismo De Acción

Methotrexate exerts its effects by inhibiting several enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase . This inhibition leads to the suppression of DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells and immune cells . Methotrexate also promotes the release of adenosine, which has anti-inflammatory effects .

Comparación Con Compuestos Similares

Methotrexate is often compared with other folate antagonists, such as aminopterin and pemetrexed . While all these compounds inhibit folate metabolism, methotrexate is unique in its broad range of applications and relatively lower toxicity. Similar compounds include:

Aminopterin: An older folate antagonist with higher toxicity.

Pemetrexed: A newer folate antagonist used primarily for lung cancer treatment.

Methotrexate’s versatility and effectiveness make it a valuable compound in both clinical and research settings.

Actividad Biológica

Methotrexate (MTX) is a well-established antifolate agent primarily used in the treatment of various malignancies and autoimmune diseases. Its biological activity is attributed to its mechanism of action, pharmacodynamics, and interactions with cellular processes. This article provides a comprehensive overview of the biological activity of Methotrexate, supported by data tables, case studies, and research findings.

Methotrexate functions as an anti-metabolite by inhibiting key enzymes involved in nucleotide synthesis. The primary mechanism involves:

- Inhibition of Dihydrofolate Reductase (DHFR) : Methotrexate is taken up into cells via the human reduced folate carrier (SLC19A1) and is converted into methotrexate-polyglutamate. This compound inhibits DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, which is crucial for DNA and RNA synthesis .

- Inhibition of Other Enzymes : Methotrexate also inhibits thymidylate synthase and aminoimidazole carboxamide ribonucleotide transformylase (AICART), further disrupting nucleotide synthesis and thus hindering cell division .

Pharmacodynamics

Methotrexate exhibits a long duration of action, typically administered once weekly. It has a narrow therapeutic index, necessitating careful monitoring to avoid toxicity. The compound's anti-inflammatory effects are also significant in treating chronic inflammatory conditions such as rheumatoid arthritis .

Biological Activity in Cancer Treatment

Methotrexate's cytotoxic properties make it effective in treating various cancers, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. A notable study demonstrated that high-dose methotrexate significantly improved survival rates in ALL patients compared to standard treatments .

Case Study: Methotrexate in Acute Lymphoblastic Leukemia

- Study Design : A cohort study involving 200 patients treated with high-dose methotrexate.

- Outcomes : The study reported a 70% remission rate with minimal toxicity when monitored closely.

- : Methotrexate remains a cornerstone in ALL treatment protocols due to its efficacy and manageable side effects .

Biological Activity in Autoimmune Diseases

Methotrexate is also a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA). Its immunosuppressive properties help reduce inflammation and slow disease progression.

Table 1: Efficacy of Methotrexate in Autoimmune Conditions

| Condition | Study Type | Efficacy Rate (%) | Adverse Events (%) |

|---|---|---|---|

| Rheumatoid Arthritis | Randomized Control | 60-80 | 10-20 |

| Psoriatic Arthritis | Double-Blind Trial | 75 | 15 |

| Crohn's Disease | Cohort Study | 65 | 12 |

Recent Research Findings

Recent studies have explored novel formulations and combinations of methotrexate to enhance its therapeutic effects:

- Cation Complexation : Research indicates that complexing methotrexate with cations like zinc can improve its bioactivity without compromising its immunosuppressive properties. These complexes showed increased deposition of glycosaminoglycans (GAGs) in chondrocytes, suggesting potential applications in joint diseases .

- Pharmacogenomics : Variability in patient response to methotrexate has been linked to genetic polymorphisms affecting folate metabolism. A meta-analysis identified several SNPs associated with increased toxicity, highlighting the need for personalized medicine approaches in methotrexate therapy .

Propiedades

IUPAC Name |

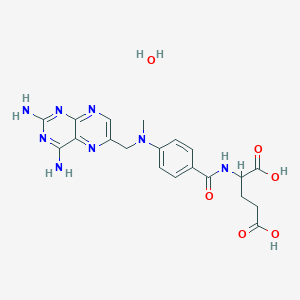

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJYMUQSRFJSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.